(2-aminoethyl)(3-fluoropropyl)methylamine
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Overview
Description
(2-aminoethyl)(3-fluoropropyl)methylamine is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of an amino group, a fluoropropyl group, and a methylamine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-aminoethyl)(3-fluoropropyl)methylamine typically involves the reaction of 3-fluoropropylamine with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-aminoethyl)(3-fluoropropyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The fluoropropyl group can be reduced to form the corresponding propylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Propylamine derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
Chemistry
In chemistry, (2-aminoethyl)(3-fluoropropyl)methylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its ability to interact with various biological targets makes it a useful tool in the study of enzyme mechanisms and receptor-ligand interactions.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure allows for the design of novel therapeutic agents that can target specific biological pathways, potentially leading to new treatments for various diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, such as surfactants, polymers, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2-aminoethyl)(3-fluoropropyl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with target molecules, while the fluoropropyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-aminoethyl)(3-chloropropyl)methylamine
- (2-aminoethyl)(3-bromopropyl)methylamine
- (2-aminoethyl)(3-iodopropyl)methylamine
Uniqueness
Compared to its analogs, (2-aminoethyl)(3-fluoropropyl)methylamine offers unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable molecule for various applications. Additionally, the fluorine atom can influence the compound’s reactivity and interaction with biological targets, providing distinct advantages over other halogenated analogs.
Properties
CAS No. |
1533668-13-1 |
---|---|
Molecular Formula |
C6H15FN2 |
Molecular Weight |
134.2 |
Purity |
91 |
Origin of Product |
United States |
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